Cas no 206761-95-7 (ethyl 4-chloro-2-oxobutanoate)

ethyl 4-chloro-2-oxobutanoate 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 4-chloro-2-oxo-, ethyl ester
- ethyl 4-chloro-2-oxobutanoate
- SCHEMBL2085613
- DB-198257
- 206761-95-7
-
- インチ: InChI=1S/C6H9ClO3/c1-2-10-6(9)5(8)3-4-7/h2-4H2,1H3
- InChIKey: XOAXXVYLOZLMLP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 164.0240218Da
- どういたいしつりょう: 164.0240218Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
ethyl 4-chloro-2-oxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-55247785-5g |
ethyl 4-chloro-2-oxobutanoate |
206761-95-7 | 95% | 5g |
$2154.0 | 2023-10-28 | |
Enamine | BBV-55247785-1.0g |
ethyl 4-chloro-2-oxobutanoate |
206761-95-7 | 95% | 1.0g |
$821.0 | 2023-02-03 | |
Enamine | BBV-55247785-5.0g |
ethyl 4-chloro-2-oxobutanoate |
206761-95-7 | 95% | 5.0g |
$2154.0 | 2023-02-03 | |
Enamine | BBV-55247785-1g |
ethyl 4-chloro-2-oxobutanoate |
206761-95-7 | 95% | 1g |
$821.0 | 2023-10-28 | |
Enamine | BBV-55247785-2.5g |
ethyl 4-chloro-2-oxobutanoate |
206761-95-7 | 95% | 2.5g |
$1701.0 | 2023-10-28 | |
Enamine | BBV-55247785-10.0g |
ethyl 4-chloro-2-oxobutanoate |
206761-95-7 | 95% | 10.0g |
$2708.0 | 2023-02-03 | |
Enamine | BBV-55247785-10g |
ethyl 4-chloro-2-oxobutanoate |
206761-95-7 | 95% | 10g |
$2708.0 | 2023-10-28 |
ethyl 4-chloro-2-oxobutanoate 関連文献
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
ethyl 4-chloro-2-oxobutanoateに関する追加情報
Comprehensive Guide to Ethyl 4-Chloro-2-Oxobutanoate (CAS No. 206761-95-7): Properties, Applications, and Industry Insights
Ethyl 4-chloro-2-oxobutanoate (CAS No. 206761-95-7) is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical production, and specialty chemical research. This ester derivative, characterized by its chloro and oxo functional groups, serves as a critical intermediate in the synthesis of complex molecules. Its molecular formula, C6H9ClO3, and unique reactivity make it indispensable in modern organic chemistry.
In recent years, the demand for ethyl 4-chloro-2-oxobutanoate has surged due to its role in developing biodegradable materials and green chemistry applications. Researchers are increasingly exploring its potential in sustainable synthesis routes, aligning with global trends toward eco-friendly manufacturing. A 2023 study highlighted its utility in enzymatic catalysis, a hot topic in AI-driven drug discovery platforms.
The compound's physical properties include a boiling point of 210–215°C and a density of 1.25 g/cm3, making it suitable for precise industrial-scale reactions. Its solubility profile (miscible with most organic solvents but sparingly soluble in water) enables diverse application scenarios. Pharmaceutical companies particularly value its chiral purity, often exceeding 98%, for asymmetric synthesis.
Innovative applications of CAS 206761-95-7 are emerging in peptide modification and proteomics research, addressing frequent queries in scientific forums about protein-labeling techniques. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its structural integrity, a common verification step demanded by quality control specialists.
From a commercial perspective, ethyl 4-chloro-2-oxobutanoate manufacturers are adopting continuous flow chemistry to enhance production efficiency—a trending search term in process optimization discussions. Regulatory compliance with REACH and FDA guidelines ensures its safe handling, a top concern among procurement professionals.
Future research directions may explore its nanocatalyst interactions, responding to growing interest in nanotechnology applications. Storage recommendations typically suggest inert atmospheres at 2–8°C, with stability data showing 24-month shelf life under proper conditions—a frequently asked question in logistics forums.
In conclusion, ethyl 4-chloro-2-oxobutanoate (CAS No. 206761-95-7) represents a dynamic compound bridging academic research and industrial innovation. Its evolving applications in bioconjugation and material science position it as a compound of enduring significance in the chemical enterprise.
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